molecular formula C15H15Cl3N2OS B12355898 N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide

Cat. No.: B12355898
M. Wt: 377.7 g/mol
InChI Key: KRASVNYLKKMRIQ-UHFFFAOYSA-N
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Description

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide is a chemical compound with the molecular formula C15H15Cl3N2OS and a molecular weight of 377.72 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a trichlorophenoxy group, and a propynyl linkage. It has various applications in scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide typically involves the reaction of 2,4,6-trichlorophenol with propargyl bromide to form 3-(2,4,6-trichlorophenoxy)prop-1-yne. This intermediate is then reacted with piperidine-1-carbothioamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a piperidine ring, a trichlorophenoxy group, and a propynyl linkage. This structure imparts distinctive chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C15H15Cl3N2OS

Molecular Weight

377.7 g/mol

IUPAC Name

N-[3-(2,4,6-trichlorophenoxy)prop-1-ynyl]piperidine-1-carbothioamide

InChI

InChI=1S/C15H15Cl3N2OS/c16-11-9-12(17)14(13(18)10-11)21-8-4-5-19-15(22)20-6-2-1-3-7-20/h9-10H,1-3,6-8H2,(H,19,22)

InChI Key

KRASVNYLKKMRIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)NC#CCOC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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